molecular formula C24H20F3N3O4S B11592982 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11592982
M. Wt: 503.5 g/mol
InChI Key: YJPRPNOACHHQGM-UHFFFAOYSA-N
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Description

3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridine core This can be achieved through a series of cyclization reactions involving appropriate starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows for interactions with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in the areas of oncology and neurology.

    Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxyphenyl]thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20F3N3O4S

Molecular Weight

503.5 g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H20F3N3O4S/c1-32-17-9-5-13(24(25,26)27)11-16(17)29-22(31)21-20(28)14-6-7-15(30-23(14)35-21)12-4-8-18(33-2)19(10-12)34-3/h4-11H,28H2,1-3H3,(H,29,31)

InChI Key

YJPRPNOACHHQGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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